methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride

Catalog No.
S13990393
CAS No.
M.F
C8H16ClNO2
M. Wt
193.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2E)-5-amino-5-methylhex-2-enoate hydrochlo...

Product Name

methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride

IUPAC Name

methyl (E)-5-amino-5-methylhex-2-enoate;hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,9)6-4-5-7(10)11-3;/h4-5H,6,9H2,1-3H3;1H/b5-4+;

InChI Key

RWBZWBLPPVJWFX-FXRZFVDSSA-N

Canonical SMILES

CC(C)(CC=CC(=O)OC)N.Cl

Isomeric SMILES

CC(C)(C/C=C/C(=O)OC)N.Cl

Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group and a double bond in its hexenoate chain. This compound belongs to the family of amino acids and esters, featuring a methyl ester functional group that contributes to its reactivity and solubility properties. The molecular formula of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride is C9H15NHClC_9H_{15}N\cdot HCl, indicating the presence of hydrochloride salt which enhances its stability and solubility in aqueous solutions.

Typical for amino acids and esters. Key reactions include:

  • Esterification: The compound can react with alcohols in the presence of acid catalysts to form new esters.
  • Amidation: It can react with carboxylic acids or their derivatives to form amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to engage in substitution reactions with electrophiles.

These reactions are significant for synthesizing derivatives and analogs that may have enhanced biological activities or different pharmacological properties.

Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride exhibits notable biological activities, particularly in pharmacology. Its structure suggests potential interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that compounds similar to this may exhibit:

  • Antimicrobial Properties: Potential efficacy against certain bacterial strains.
  • Enzyme Inhibition: Possible inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride typically involves several steps:

  • Starting Materials: Commonly synthesized from readily available precursors such as 5-methylhex-2-enal and ammonia or amine derivatives.
  • Reactions:
    • Michael Addition: A key step where an amine reacts with an enone or enal to form the desired product.
    • Hydrochloride Formation: The final step often involves treatment with hydrochloric acid to yield the hydrochloride salt.

Specific methodologies vary depending on desired purity and yield, often employing techniques like chromatography for purification.

Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride has several applications:

  • Pharmaceutical Development: Its derivatives are explored for potential use as drugs due to their biological activity.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biochemical Studies: Serves as a substrate or reagent in biochemical assays to study enzyme kinetics or protein interactions.

Interaction studies of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride focus on its binding affinity and activity against various biological targets:

  • Enzyme Interactions: Investigating how this compound interacts with specific enzymes, particularly those involved in metabolic pathways.
  • Receptor Binding Studies: Assessing its affinity for receptors that may modulate physiological responses.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups, biological activity, and applications.

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 4-(aminomethyl)pentanoateC6H13NC_6H_{13}NAmino group on a pentanoate chainPotential neuroprotective effects
Ethyl 3-amino-3-methylbutanoateC7H15NC_7H_{15}NBranched chain structureAntimicrobial properties
Methyl 3-(dimethylamino)propanoateC7H15NC_7H_{15}NDimethylamino groupCentral nervous system stimulant

These compounds highlight the uniqueness of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride through its specific structural features and potential applications in drug development, differentiating it from other amino acid derivatives by its unique hexene structure.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.0869564 g/mol

Monoisotopic Mass

193.0869564 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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